molecular formula C17H19N3O4S B5319434 3-[(4-methylpiperazin-1-yl)sulfonyl]-5-pyridin-4-ylbenzoic acid

3-[(4-methylpiperazin-1-yl)sulfonyl]-5-pyridin-4-ylbenzoic acid

Cat. No. B5319434
M. Wt: 361.4 g/mol
InChI Key: QBLXMHUSISLUNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-methylpiperazin-1-yl)sulfonyl]-5-pyridin-4-ylbenzoic acid, also known as MPSPB, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPSPB belongs to the class of sulfonamide compounds and has been found to exhibit promising pharmacological properties, making it a subject of intense research.

Mechanism of Action

The mechanism of action of 3-[(4-methylpiperazin-1-yl)sulfonyl]-5-pyridin-4-ylbenzoic acid is not fully understood, but it is believed to inhibit the activity of enzymes involved in cancer cell growth and proliferation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. This compound has also been found to inhibit the activity of the enzyme aromatase, which is involved in the production of estrogen. This makes this compound a potential candidate for the treatment of estrogen-dependent diseases such as breast cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-[(4-methylpiperazin-1-yl)sulfonyl]-5-pyridin-4-ylbenzoic acid is its potential as a therapeutic agent for cancer and other diseases. Its ability to inhibit the growth of cancer cells makes it a promising candidate for cancer treatment. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-[(4-methylpiperazin-1-yl)sulfonyl]-5-pyridin-4-ylbenzoic acid. One area of research is the development of more effective methods for administering this compound in vivo. Another area of research is the investigation of its potential as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 3-[(4-methylpiperazin-1-yl)sulfonyl]-5-pyridin-4-ylbenzoic acid involves the reaction of 3-amino-5-pyridin-4-ylbenzoic acid with 4-methylpiperazine and sulfonyl chloride. The reaction occurs in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting compound is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

3-[(4-methylpiperazin-1-yl)sulfonyl]-5-pyridin-4-ylbenzoic acid has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its anticancer activity. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.

properties

IUPAC Name

3-(4-methylpiperazin-1-yl)sulfonyl-5-pyridin-4-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-19-6-8-20(9-7-19)25(23,24)16-11-14(10-15(12-16)17(21)22)13-2-4-18-5-3-13/h2-5,10-12H,6-9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLXMHUSISLUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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